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Compound of Interest

(4B)-7-Dehydro-4,25-
Compound Name:
dihydroxycholesterol

Cat. No.: B1157169

Get Quote

Executive Summary & Product Identity

(4B)-7-Dehydro-4,25-dihydroxycholesterol (also known as 4f3,25-Dihydroxyprovitamin D3) is
a rare, high-value sterol intermediate. It represents the "provitamin” form of the metabolite
43,25-dihydroxyvitamin D3. Structurally, it combines the labile

conjugated diene system of 7-dehydrocholesterol (7-DHC) with two specific hydroxyl
modifications: a regulatory 25-hydroxylation on the side chain and a 43-hydroxylation on the A-
ring.

Chemical Formula:

Molecular Weight: 416.64 g/mol

Core Scaffold: Cholesta-5,7-diene

Key Functional Groups: 33-OH, 43-OH, 25-OH,

diene.
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This guide compares the spectral signature of this product against its primary precursors and
analogs to facilitate precise identification in complex biological matrices or synthetic mixtures.

Comparative NMR Analysis Strategy

To rigorously characterize this molecule, we isolate the spectral contributions of its three
distinct structural domains. This "Fragment-Based Assignment" approach ensures accuracy
even when reference spectra for the specific tri-functionalized molecule are scarce.

The Comparative Matrix
7-

25-Hydroxy-7-DHC (4B)-7-Dehydro-

Feature Dehydrocholesterol _
(Analog) 4,25-diOH-C (Target)
(Precursor)
Diene System (H6, H7 signals) (Unchanged) (Perturbed by 4-OH)
) ) Tertiary Alcohol (s, Tertiary Alcohol (s,
Side Chain Isopropyl (d, H26/27)
H26/27) H26/27)
. _ _ 3pB,4B-diol (H3 shift +
A-Ring 3B-OH (H3 multiplet) 3B-OH (H3 multiplet)

H4 signal)

Detailed Spectral Characterization ( H NMR)

Solvent: CDCIngcontent-ng-c1352109670=""_nghost-ng-c1270319359="" class="inline ng-
star-inserted">

(7.26 ppm) | Frequency: 400-600 MHz

A. The Diagnostic A-Ring Signals (H3 & H4)

The most critical differentiator for this product is the 4B3-hydroxyl group. In standard sterols, the

C4 position is methylene (

). Here, it bears a hydroxyl group in the
(axial/pseudo-axial) orientation.

e H4 Signal (Diagnostic): A new signal appears at ~4.15 ppm.
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o Multiplicity: Doublet (d) or narrow multiplet.
o Coupling (
): Small coupling constant (
Hz).
o Explanation: The 33-OH is equatorial and the 43-OH is axial. The H3 proton is axial (

) and the H4 proton is equatorial (

). The dihedral angle between H3 and H4 is small (~60°), resulting in a small vicinal
coupling constant, distinct from the large axial-axial coupling seen in 4a-hydroxy isomers.

e H3 Signal: Shifts downfield from ~3.60 ppm (in 7-DHC) to ~4.00—4.05 ppm due to the
inductive effect of the adjacent 4-OH.

B. The Conjugated Diene System (H6 & H7)
The

diene is the hallmark of "provitamin” sterols.

o H6: Typically appears at ~5.45-5.55 ppm. In 4[3-substituted sterols, H6 may show a slight
downfield shift compared to 7-DHC (~5.38 ppm) due to the proximity of the 4-OH oxygen,
though they are on opposite faces.

e H7: Appears at ~5.57-5.60 ppm as a multiplet.

» Validation: The preservation of these olefinic signals confirms the ring B unsaturation is intact
and has not isomerized to Vitamin D3 (which would show exocyclic methylene protons at
~4.8/5.0 ppm).

C. The Side Chain (H26/27)

The 25-hydroxylation simplifies the methyl region.

e H26/27: Collapses from a doublet (0.86 ppm) to a sharp singlet at ~1.28 ppm. This confirms
the tertiary nature of C25.
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D. Angular Methyls (H18 & H19)

e H18 (C13-Me):~0.63 ppm (s).[1] Unaffected by A-ring changes.
e H19 (C10-Me):~1.15-1.20 ppm (S).

o Crucial Insight: In standard cholesterol, H19 is at ~1.01 ppm. The 4[3-OH group exerts a
1,3-diaxial interaction with the H19 methyl group (both are on the

face), causing a significant downfield shift (deshielding) of ~0.15-0.20 ppm. This is a
stereochemical confirmation of the 4(-configuration.

Summary Data Tables
Table 1: H NMR Chemical Shift Comparison (, ppm,
CDCl)

7-
. (4pB)-7-Dehydro- L.
Proton Position Dehydrochole _ Multiplicity
4,25-diOH-C
sterol
H6 Vinylic (B-Ring) 5.38 5.45-555 d/m
H7 Vinylic (B-Ring) 5.57 5.57-5.60 m
d(
H4 Methine (A-Ring)  Absent (CH2) 4.15
Hz)
H3 Methine (A-Ring)  3.63 4.02 m
Methyls (Side )
H26/27 _ 0.86 (d) 1.28 Singlet
Chain)
H19 Angular Methyl 0.94 1.19 s (Deshielded)
H18 Angular Methyl 0.63 0.63 S

Table 2: C NMR Key Assignments (, ppm)
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Carbon Type Shift (Approx) Notes

C5 Quaternary Alkene 140 - 142 Bridgehead

C8 Quaternary Alkene 141 Bridgehead

C6 Methine Alkene 120- 125

Cc7 Methine Alkene 116

C25 Quaternary 71.0 Diagnostic for 25-OH
C4 Methine 75-78 Diagnostic for 4-OH
C3 Methine 70-75

Experimental Protocol for Validation

To ensure reproducibility and prevent degradation of this labile molecule:

e Sample Preparation:

Dissolve 2-5 mg of the product in 0.6 mL of CDCI

(neutralized with silver foil or basic alumina to remove traces of HCI, which can isomerize

the diene).

Alternative: Use Pyridine-d

if OH signal resolution is required; expect downfield shifts of ~0.2—0.5 ppm for protons

adjacent to OH.

e Acquisition Parameters:

o

Temperature: 298 K (25°C).

o Pulse Delay (D1): >2.0 seconds to allow relaxation of methyl protons for accurate

integration.

o Scans: 64-128 for sufficient S/N on the H4 signal.
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 Stability Warning:
o The

system is light-sensitive. Use amber NMR tubes or wrap the tube in foil. Analyze
immediately after dissolution to avoid dimerization or photo-isomerization to Pre-vitamin D.

Visualization of Structural Logic

The following diagram illustrates the correlation between the chemical modifications and the
resulting spectral signature, as well as the metabolic context.

Diagnostic NMR Signals
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Figure 1: Structural-Spectral Correlation Map. Red arrows indicate A-ring modifications; Blue
indicates Side-chain modifications; Yellow indicates the conserved core system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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